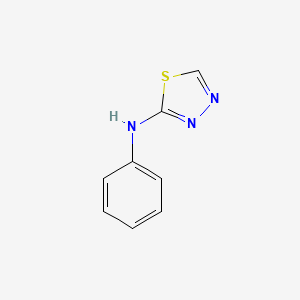

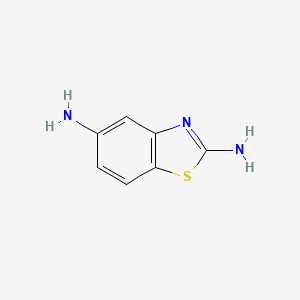

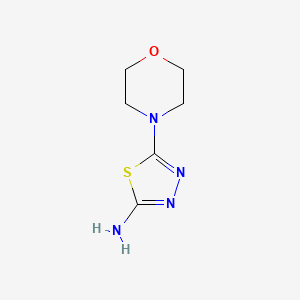

5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine

Overview

Description

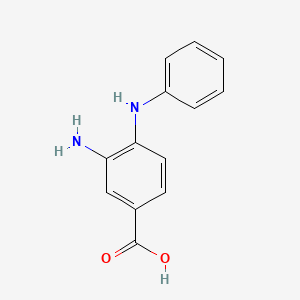

5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine is a compound of interest in the field of organic chemistry due to its incorporation of a thiadiazole ring, known for its biological activities, and a morpholine ring, which is often found in pharmacologically active molecules. Its synthesis, structural analysis, and the exploration of its chemical and physical properties are crucial for understanding its potential applications in various fields, excluding its use as a drug.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazol-2-amine derivatives often involves reactions under specific conditions that promote the formation of the thiadiazole ring, alongside incorporating the morpholine functionality. For example, Wawrzycka-Gorczyca et al. (2011) describe the synthesis and crystal structure of compounds where morpholine and thiadiazole structures are central to their formation, showcasing typical synthetic routes and structural features relevant to our compound of interest (Wawrzycka-Gorczyca et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine often features intermolecular hydrogen bonding and specific spatial arrangements dictated by the functional groups present. The study by Banu et al. (2013) on a morpholinomethyl derivative provides insights into the structural analysis through X-ray crystallography, highlighting intermolecular interactions and the molecular geometry that could be analogous to our compound of interest (Banu et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 1,3,4-thiadiazol-2-amines typically exploit the reactive nature of the thiadiazole ring. The work of Toshmurodov et al. (2021) explores the amidoalkylation of heterocyclic amines, showing how derivatives, including those with morpholine, react under certain conditions to produce new compounds with potential antimicrobial activity (Toshmurodov et al., 2021).

Scientific Research Applications

-

Design and Synthesis of New Compounds

- Application Summary : A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides .

- Methods of Application : Their reactions with arylsulfonyl azides were studied. In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur. Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .

- Results or Outcomes : The introduction of two morpholine rings in the hybrid molecules containing 1,2,3-thiadiazole and N’-sulfonylamidine moieties was expected to significantly increase their solubility in organic solvents, facilitating the characterization of their chemical and biological properties .

-

Synthesis and Antiviral Activity

- Application Summary : 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides were synthesized and tested for antiviral activity .

- Methods of Application : Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six-steps .

- Results or Outcomes : The bioassay tests showed that certain compounds possessed certain anti-tobacco mosaic virus activity .

-

Synthesis of New Tetrazole-Containing Derivatives

- Application Summary : New tetrazole-containing derivatives of morpholin-4-yl-1,3,5-triazine and 4-methylpiperidin-1-yl-1,3,5-triazine were synthesized .

- Methods of Application : The synthesis involved the creation of hybrid molecules bearing two or more heterocyclic moieties .

- Results or Outcomes : The substances did not show pronounced cytotoxic effects. The most significant antitumor activity was exhibited by 1,3,5-triazine containing a 5-phenyltetrazol-2-ylacetohydrazide moiety and a 4-methylpiperidine ring as substituents, as well as by 1,3,5-triazine bearing a 5-methyl-1 H -tetrazol-1-ylacetohydrazide moiety and two morpholine rings .

-

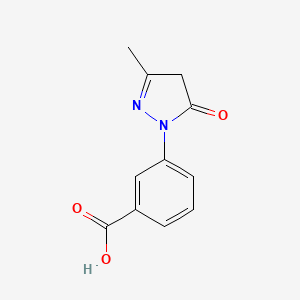

Synthesis of 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one

- Application Summary : 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is an important intermediate for the synthesis of many biologically active compounds .

- Methods of Application : It was synthesized from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through three steps including rearrangement Reaction, condensation and nucleophilic substitution reaction .

- Results or Outcomes : This compound is an important intermediate for the synthesis of many biologically active compounds .

-

Design and Synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines

- Application Summary : A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides .

- Methods of Application : Their reactions with arylsulfonyl azides were studied. In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur .

- Results or Outcomes : The introduction of two morpholine rings in the hybrid molecules containing 1,2,3-thiadiazole and N’-sulfonylamidine moieties was expected to significantly increase their solubility in organic solvents .

-

Synthesis of 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one

- Application Summary : 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is an important intermediate for the synthesis of many biologically active compounds .

- Methods of Application : It was synthesized from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through three steps including rearrangement Reaction, condensation and nucleophilic substitution reaction .

- Results or Outcomes : This compound is an important intermediate for the synthesis of many biologically active compounds .

Safety And Hazards

properties

IUPAC Name |

5-morpholin-4-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4OS/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVDYLQZHMWCDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363525 | |

| Record name | 5-morpholin-4-yl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine | |

CAS RN |

71125-44-5 | |

| Record name | 5-morpholin-4-yl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.